molecular formula C10H15ClN4O2 B6276966 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride CAS No. 2763754-60-3

3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride

Cat. No. B6276966
CAS RN: 2763754-60-3
M. Wt: 258.7
InChI Key:
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Description

3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride, also known as 2-Azidoethoxyethanol hydrochloride, is an organic compound that is widely used in scientific research. It is a colorless crystalline solid, and is soluble in water and other polar solvents. It is used in a variety of reactions and has a variety of applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride is not well understood. However, it is believed to act as a nucleophile in organic reactions, and is believed to be involved in the formation of covalent bonds between molecules. It is also believed to be involved in the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to be non-irritating to the skin and eyes, and is not believed to cause any adverse effects when used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride in lab experiments include its relatively low cost, its availability as a crystalline solid, and its ease of use. Its main limitation is its limited solubility in non-polar solvents, which can make it difficult to use in certain reactions.

Future Directions

The future directions for the use of 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride in scientific research include the development of new synthetic reactions, the use of the compound in the synthesis of new compounds, and the use of the compound in imaging studies. Additionally, further research into the biochemical and physiological effects of the compound could be beneficial. Finally, further research into the mechanism of action of the compound could lead to a better understanding of its potential uses in scientific research.

Synthesis Methods

The synthesis of 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride is relatively straightforward. It is synthesized by reacting 2-ethoxyethanol with sodium azide in aqueous solution, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out in a basic medium, and the resulting product is isolated as a colorless crystalline solid.

Scientific Research Applications

3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other organic compounds. It is also used in the synthesis of peptides, proteins, and other biological molecules. In addition, it is used in the synthesis of radiolabeled compounds for use in imaging studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride involves the reaction of 3-nitroaniline with 2-(2-azidoethoxy)ethanol, followed by reduction of the nitro group to an amino group and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-nitroaniline", "2-(2-azidoethoxy)ethanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-nitroaniline in ethanol and add 2-(2-azidoethoxy)ethanol. Heat the mixture at reflux for several hours.", "Step 2: Cool the mixture and add sodium borohydride. Stir the mixture for several hours until the reaction is complete.", "Step 3: Add water to the mixture and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in ethanol and add hydrochloric acid. Stir the mixture for several hours until the product is fully quaternized.", "Step 5: Add sodium hydroxide to the mixture to adjust the pH to neutral. Extract the product with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 6: Evaporate the solvent to obtain the final product as a white solid." ] }

CAS RN

2763754-60-3

Product Name

3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.7

Purity

95

Origin of Product

United States

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